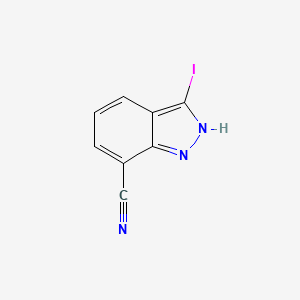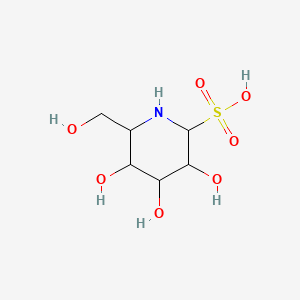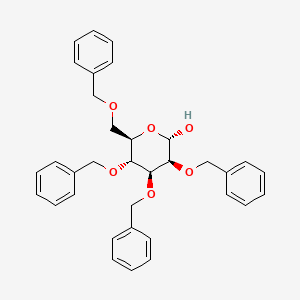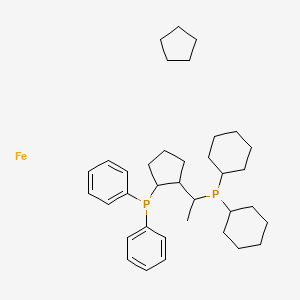
Josiphos SL-J001-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Josiphos SL-J001-1 can be synthesized through a series of steps involving the reaction of ferrocenyl derivatives with phosphine ligands. The synthesis typically involves the use of Schlenk techniques under an inert atmosphere to prevent oxidation. Common solvents used include dichloromethane and tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as column chromatography and recrystallization to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Josiphos SL-J001-1 undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine ligands with different oxidation states.
Substitution: This compound can participate in substitution reactions where one of its ligands is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or other nucleophiles.
Major Products
The major products formed from these reactions include various phosphine derivatives, which can be further utilized in catalytic processes or as intermediates in organic synthesis .
Applications De Recherche Scientifique
Josiphos SL-J001-1 has a wide range of applications in scientific research, including:
Mécanisme D'action
Josiphos SL-J001-1 exerts its effects through its role as a chiral ligand in catalytic processes. It forms complexes with transition metals, such as rhodium or palladium, which then participate in catalytic cycles. The chiral environment provided by this compound ensures high enantioselectivity in the resulting products . The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states during the catalytic process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to Josiphos SL-J001-1 include:
Josiphos SL-J009-1: Another chiral ferrocenyl diphosphine ligand with different substituents.
Josiphos SL-J011-1: A related compound with similar applications in asymmetric catalysis.
Josiphos SL-J003-1: A variant with different phosphine ligands.
Uniqueness
This compound is unique due to its specific chiral environment and high enantioselectivity, making it particularly effective in asymmetric hydrogenation and other catalytic processes. Its versatility and efficiency in various reactions set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C36H54FeP2 |
|---|---|
Poids moléculaire |
604.6 g/mol |
Nom IUPAC |
cyclopentane;dicyclohexyl-[1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron |
InChI |
InChI=1S/C31H44P2.C5H10.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h4-5,10-13,19-22,25-27,30-31H,2-3,6-9,14-18,23-24H2,1H3;1-5H2; |
Clé InChI |
ULNUEACLWYUUMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




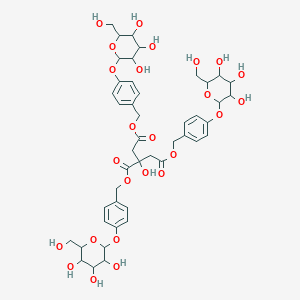
![5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B13402506.png)
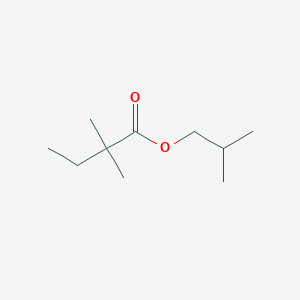
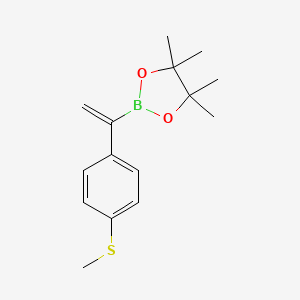
![1,9-Dihydro-9-[4-hydroxy-3-[[(4-methoxyphenyl)diphenylmethoxy]methyl]butyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one](/img/structure/B13402519.png)
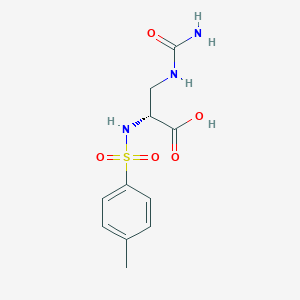
![tert-butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate](/img/structure/B13402523.png)
![2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402525.png)
![2-(4-Bromo-phenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13402534.png)
